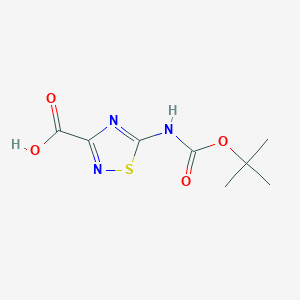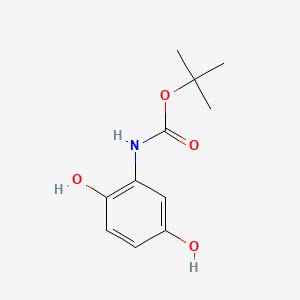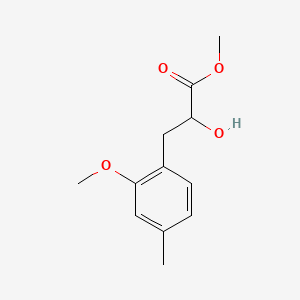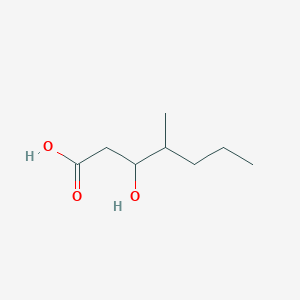
3-Hydroxy-4-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methylheptanoic acid is an organic compound with the molecular formula C9H18O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methylheptanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a methyl ketone, with a hydroxylating agent. For instance, the reaction of 4-methyl-2-pentanone with a hydroxylating agent like hydrogen peroxide in the presence of a catalyst can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 3-oxo-4-methylheptanoic acid.
Reduction: Formation of 3-hydroxy-4-methylheptanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
- 3-Hydroxy-4-methylpentanoic acid
- 3-Hydroxy-4-methylhexanoic acid
- 3-Hydroxy-4-methyloctanoic acid
Comparison: 3-Hydroxy-4-methylheptanoic acid is unique due to its specific carbon chain length and the position of the hydroxyl and methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
903503-32-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-4-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-6(2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DNABWSAKHOTPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)


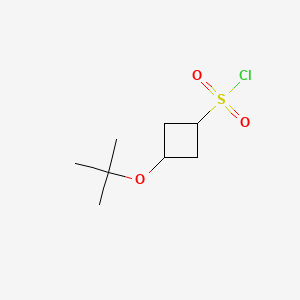
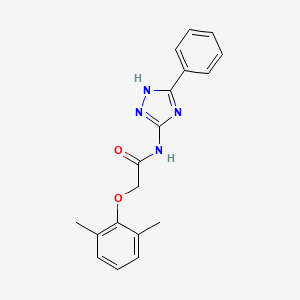

![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)

